{4-Fluoro-1H-pyrrolo[2,3-b]pyridin-5-yl}boronic acid
Overview
Description
4-Fluoro-1H-pyrrolo[2,3-b]pyridin-5-yl boronic acid, also known as 4-F-PBP, is an organic boronic acid compound with potential applications in organic synthesis and scientific research. It is a heterocyclic compound with a five-membered ring containing two nitrogen atoms and a boron atom. 4-F-PBP is of particular interest in organic synthesis due to its nucleophilic reactivity and its ability to form stable adducts with Lewis acids. It is also of interest in scientific research due to its ability to be used in a variety of biochemical and physiological applications.
Scientific Research Applications
Synthesis and Characterization
Concise and Efficient Synthesis
The synthesis of 4-fluoro-1H-pyrrolo[2,3-b]pyridine from 1H-pyrrolo[2,3-b]pyridine N-oxide through regioselective fluorination has been demonstrated. Two synthesis routes were explored, including the Balz-Schiemann reaction and lithium-halogen exchange, providing foundational methodologies for the preparation of this compound (Thibault et al., 2003).
Practical Synthesis of Pharmaceutical Intermediates
A practical synthesis process for a key pharmaceutical intermediate utilizing a palladium-catalyzed cyanation/reduction sequence highlights the chemical's relevance in drug development. This method showcases the application of 4-fluoro-1H-pyrrolo[2,3-b]pyridin-5-yl boronic acid derivatives in synthesizing complex pharmaceutical compounds (Wang et al., 2006).
Molecular Interactions and Drug Design
Molecular Structure and Interactions
The synthesis, characterization, and molecular structure analysis of an oxaborol derivative demonstrate the potential of boron-containing compounds, including boronic acids, in pharmaceutical and biological applications. The compound's ability to form coordinate N→B dative bonds and engage in various non-covalent interactions underlines its applicability in medicine and biology (Hernández-Negrete et al., 2021).
Radiosynthesis for PET Imaging
The simplified radiosynthesis of [18F]MK-6240, a PET radiotracer for neurofibrillary tangles, demonstrates the compound's utility in neuroimaging. This research underscores the importance of 4-fluoro-1H-pyrrolo[2,3-b]pyridin-5-yl boronic acid derivatives in developing diagnostic tools for neurodegenerative diseases (Hopewell et al., 2019).
Mechanism of Action
Target of Action
Boronic acids, in general, are known to be used as substrates in suzuki-miyaura cross-coupling reactions .
Mode of Action
It’s known that boronic acids play a crucial role in suzuki-miyaura cross-coupling reactions . In these reactions, boronic acids are coupled with organic halides or triflates using a palladium catalyst, leading to the formation of carbon-carbon bonds .
Biochemical Pathways
The suzuki-miyaura cross-coupling reaction, in which this compound can participate, is a key process in the synthesis of various organic compounds, including pharmaceuticals and polymers .
Result of Action
The compound’s potential role in suzuki-miyaura cross-coupling reactions suggests it could contribute to the synthesis of various biologically active compounds .
Action Environment
Factors such as temperature, ph, and the presence of a palladium catalyst can significantly impact the efficiency of suzuki-miyaura cross-coupling reactions .
properties
IUPAC Name |
(4-fluoro-1H-pyrrolo[2,3-b]pyridin-5-yl)boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BFN2O2/c9-6-4-1-2-10-7(4)11-3-5(6)8(12)13/h1-3,12-13H,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGCGNGUVMZIRGX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CN=C2C(=C1F)C=CN2)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BFN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.95 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
{4-Fluoro-1H-pyrrolo[2,3-b]pyridin-5-yl}boronic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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